4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted at the 5-position with a 5-chlorothiophen-2-yl group. The benzamide core is modified at the 4-position with a sulfamoyl group bearing butyl and methyl substituents.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4S2/c1-3-4-11-23(2)29(25,26)13-7-5-12(6-8-13)16(24)20-18-22-21-17(27-18)14-9-10-15(19)28-14/h5-10H,3-4,11H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCINIBBNLFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s difficult to discuss how environmental factors might influence its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s pharmacophore includes:
- 1,3,4-Oxadiazole ring : Imparts metabolic stability and hydrogen-bonding capacity.
- 5-Chlorothiophen-2-yl substituent : Enhances lipophilicity and π-π stacking interactions.
- Sulfamoyl group (butyl/methyl) : Modulates solubility and target binding.
Analogous Compounds and Their Properties
Table 1: Comparison of Structural Analogs
Pharmacological Insights from Analogs
Antifungal Activity
- LMM5 and LMM11 : Exhibit MIC values of 0.5–8 µg/mL against C. albicans, linked to thioredoxin reductase (Trr1) inhibition. The sulfamoyl group’s bulkiness (benzyl vs. cyclohexyl) correlates with potency differences .
- Target Compound : The 5-chlorothiophen-2-yl group may enhance membrane permeability compared to LMM5’s 4-methoxyphenylmethyl, but the butyl(methyl)sulfamoyl group’s steric effects could reduce binding efficiency relative to benzyl/cyclohexyl analogs.
Antitumor Activity
- TAS1553 : Inhibits ribonucleotide reductase (IC₅₀ = 0.12 µM) by disrupting subunit interactions. Its 5-oxo-4,5-dihydro-oxadiazole core and fluoro-dimethylphenyl group are critical for activity .
- Target Compound : The absence of a 5-oxo group and the presence of a chlorothiophene may redirect its mechanism away from ribonucleotide reductase.
Structure-Activity Relationships (SAR)
- Sulfamoyl Substitutions : Bulky groups (e.g., benzyl, cyclohexyl) improve antifungal activity but may reduce solubility. Smaller alkyl chains (butyl/methyl) could balance lipophilicity and bioavailability.
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., 5-chlorothiophen-2-yl) enhance stability and target engagement compared to electron-donating groups (e.g., 4-methoxyphenylmethyl).
- Heterocyclic Variations : Furan (LMM11) vs. thiophene (Target Compound) alters π-stacking and metabolic stability.
Q & A
Q. What are the critical steps in synthesizing 4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis involves three key stages:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide core .
- Sulfamoyl group introduction : Reaction with butyl(methyl)sulfonamide using coupling agents like EDCI to establish the sulfonamide bond .
Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for polar aprotic conditions), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- HPLC : Purity assessment (>95% for biological assays) .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Candida albicans or bacterial strains, referencing methods for structurally similar oxadiazoles .
- Enzyme inhibition studies : Fluorometric assays targeting thioredoxin reductase (TrxR) or kinases, using positive controls like fluconazole .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoyl group incorporation?
- Methodological Answer :
- Catalyst optimization : Use EDCI/HOBt instead of DCC to reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature modulation : Maintain 0–5°C during sulfonamide coupling to minimize hydrolysis .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate 7:3 to 1:1) improves yield to >75% .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Replicate experiments using identical cell lines (e.g., ATCC-certified C. albicans) and protocols .
- Control for solvent effects : Use DMSO concentrations ≤0.5% to avoid cytotoxicity artifacts .
- Cross-reference structural analogs : Compare with derivatives (e.g., morpholinosulfonyl variants) to identify activity trends linked to substituents .
Q. What strategies are effective for studying target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with TrxR or kinases, validating with site-directed mutagenesis .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
Data Contradiction Analysis
Q. Why do similar oxadiazole derivatives exhibit variable antifungal activity?
- Methodological Answer : Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -SO₂NHR) enhance TrxR inhibition, while bulky groups reduce cell permeability .
- Assay conditions : Variations in fungal strain susceptibility (e.g., C. albicans SC5314 vs. clinical isolates) and incubation time (24 vs. 48 hrs) .
- Solution stability : Degradation in aqueous media may underreport activity; validate via LC-MS stability studies .
Comparative Structural Analysis
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
